molecular formula C15H32N3OP B014116 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile CAS No. 102691-36-1

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Cat. No.: B014116
CAS No.: 102691-36-1
M. Wt: 301.41 g/mol
InChI Key: RKVHNYJPIXOHRW-UHFFFAOYSA-N
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Description

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile is a chemical compound with the molecular formula C₁₅H₃₂N₃OP and a molecular weight of 301.41 g/mol . It is known for its use in various chemical reactions and applications, particularly in the synthesis of nucleotides and other organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, aldehydes, ketones, and various reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted nitriles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
  • Bis(diisopropylamino)(2-cyanoethoxy)phosphine
  • N,N,N’,N’-tetraisopropylphosphorodiamidite

Uniqueness

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile is unique due to its specific structure, which allows it to act as an effective phosphitylating agent. Its ability to selectively phosphorylate hydroxyl groups makes it valuable in the synthesis of nucleotides and other phosphorylated compounds .

Properties

IUPAC Name

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVHNYJPIXOHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075176
Record name Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102691-36-1
Record name 2-Cyanoethyl tetraisopropylphosphorodiamidite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102691-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((bis(diisopropylamino)phosphanyl)oxy)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the context of the provided research?

A1: The primary application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, as highlighted in the research, is its use as a phosphitylating reagent in the solid-phase synthesis of DNA and RNA oligonucleotides . This process involves sequentially adding nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.

Q2: How does 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite enable the addition of nucleotides during oligonucleotide synthesis?

A2: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite reacts with the 5'-hydroxyl group of a protected nucleoside, forming a reactive phosphoramidite intermediate . This intermediate can then react with the 3'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming a new phosphodiester bond and extending the chain by one nucleotide.

Q3: What are the advantages of using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite compared to other phosphitylating reagents?

A3: Research suggests that 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite offers several advantages :

  • High Efficiency: It demonstrates high coupling efficiency in oligonucleotide synthesis, leading to good yields of the desired oligonucleotide sequences .
  • Stability: It is more stable than alternatives like 2-cyanoethyl N,N-diisopropylchlorophosphorodiamidite, making it easier to handle and store .
  • Cost-effectiveness: It is also considered a more cost-effective option compared to some other phosphitylating reagents .

Q4: The research mentions using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the synthesis of modified oligonucleotides. Can you provide an example?

A4: One example is the synthesis of oligonucleotides containing Locked Nucleic Acids (LNAs) . LNAs are nucleotide analogs with a methylene bridge that restricts the sugar conformation, increasing their binding affinity to complementary strands. The research demonstrates the successful use of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to incorporate LNA phosphoramidites into oligonucleotide sequences.

Q5: What is the role of activators like tetrazole when using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?

A5: Activators like tetrazole play a crucial role in enhancing the reactivity of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite during phosphoramidite coupling . They facilitate the reaction between the phosphoramidite intermediate and the hydroxyl group of the growing oligonucleotide chain, improving the efficiency and yield of the coupling reaction.

Q6: What are some challenges or considerations when using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?

A6: While efficient, the use of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite requires careful optimization of reaction conditions. The research highlights a few specific considerations:

  • Catalyst Optimization: Using 4,5-dicyanoimidazole as a catalyst in LNA phosphoramidite preparation requires careful optimization of its amount, as lower amounts can lead to undesired side reactions like nucleobase phosphitylation .
  • Sequence-Dependent Challenges: The synthesis of certain oligonucleotide sequences, like those containing long stretches of guanine (d(G)16), can pose challenges in terms of product analysis and purity . This necessitates the use of appropriate protecting groups and optimization strategies for successful synthesis.

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